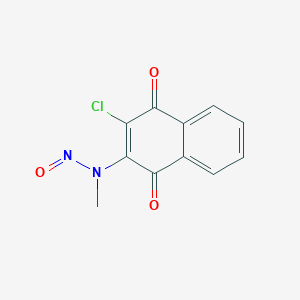
2-Bromo-2-nitro-1-phenylpropane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-2-nitro-1-phenylpropane-1,3-diol is an organic compound known for its antimicrobial properties. It is commonly used as a preservative in various industrial and consumer products. The compound is characterized by its white to yellow crystalline appearance and is soluble in water, ethanol, and other polar solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Bromo-2-nitro-1-phenylpropane-1,3-diol is typically synthesized through the bromination of di(hydroxymethyl)nitromethane, which is derived from nitromethane by a nitroaldol reaction . The reaction involves the following steps:
Nitroaldol Reaction: Nitromethane reacts with formaldehyde to form di(hydroxymethyl)nitromethane.
Bromination: Di(hydroxymethyl)nitromethane is then brominated to produce this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is produced in large quantities, primarily in China, to meet global demand .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-2-nitro-1-phenylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and bromo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and thiols are employed in substitution reactions.
Major Products:
Oxidation Products: Nitro and bromo derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Azide and thiol derivatives.
Applications De Recherche Scientifique
2-Bromo-2-nitro-1-phenylpropane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a preservative in chemical formulations.
Biology: Employed in microbiological studies due to its antimicrobial properties.
Medicine: Utilized as a preservative in pharmaceuticals and as an antimicrobial agent in medical devices.
Industry: Applied in the preservation of cosmetics, personal care products, and industrial water systems.
Mécanisme D'action
The antimicrobial action of 2-Bromo-2-nitro-1-phenylpropane-1,3-diol involves the oxidation of thiol groups in bacterial cell membranes, leading to the formation of disulfide bonds. This disrupts the cell membrane, causing cell lysis and death. Additionally, the compound releases active bromine species that interact with cellular proteins, further inhibiting bacterial growth .
Comparaison Avec Des Composés Similaires
2-Bromo-2-nitro-1,3-propanediol:
2-Nitro-2-bromo-1,3-propanediol: Another compound with comparable antimicrobial activity.
Uniqueness: 2-Bromo-2-nitro-1-phenylpropane-1,3-diol is unique due to its phenyl group, which enhances its lipophilicity and allows for better interaction with lipid membranes. This structural feature distinguishes it from other similar compounds and contributes to its effectiveness as an antimicrobial agent .
Propriétés
Numéro CAS |
22632-03-7 |
|---|---|
Formule moléculaire |
C9H10BrNO4 |
Poids moléculaire |
276.08 g/mol |
Nom IUPAC |
2-bromo-2-nitro-1-phenylpropane-1,3-diol |
InChI |
InChI=1S/C9H10BrNO4/c10-9(6-12,11(14)15)8(13)7-4-2-1-3-5-7/h1-5,8,12-13H,6H2 |
Clé InChI |
RCSJLZIZOJDUCM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(CO)([N+](=O)[O-])Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















